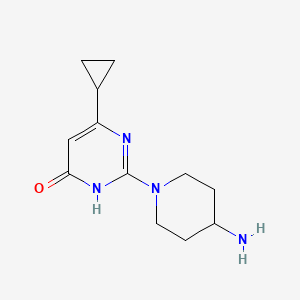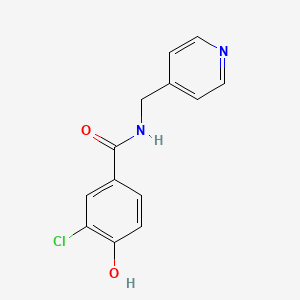
3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide
説明
3-Chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide is a versatile organic compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.69 g/mol. This compound features a benzamide core with a chloro group at the 3-position, a hydroxy group at the 4-position, and a pyridin-4-ylmethyl group attached to the nitrogen atom of the amide group.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Direct Amidation: Reacting 3-chloro-4-hydroxybenzoic acid with pyridin-4-ylmethylamine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Nucleophilic Substitution: Starting with 3-chloro-4-hydroxybenzoyl chloride and reacting it with pyridin-4-ylmethylamine under basic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the chloro position with various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, aqueous medium, heat.
Reduction: LiAlH4, ether solvent, low temperature.
Substitution: Nucleophiles like sodium azide (NaN3), sodium iodide (NaI), polar aprotic solvents.
Major Products Formed:
Oxidation: 3-chloro-4-hydroxybenzoic acid.
Reduction: 3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzylamine.
Substitution: 3-azido-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide, 3-iodo-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide.
科学的研究の応用
Chemistry: 3-Chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of more complex molecules and materials.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism of action depends on the biological context and the specific application. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase, preventing its activity.
類似化合物との比較
3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide
2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: 3-Chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific substitution pattern on the benzamide core, which influences its reactivity and biological activity. The presence of the hydroxy group enhances its solubility and potential for hydrogen bonding, while the pyridin-4-ylmethyl group provides a distinct electronic and steric environment.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
特性
IUPAC Name |
3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-7-10(1-2-12(11)17)13(18)16-8-9-3-5-15-6-4-9/h1-7,17H,8H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNUXBYRCNPIAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=CC=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


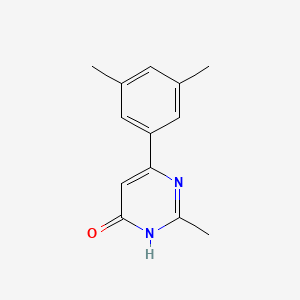
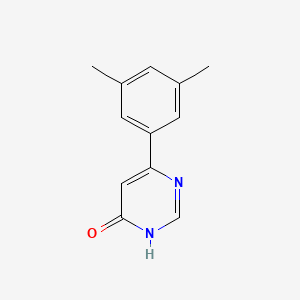


![6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1486800.png)




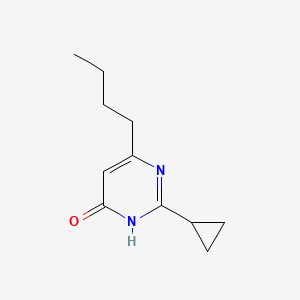
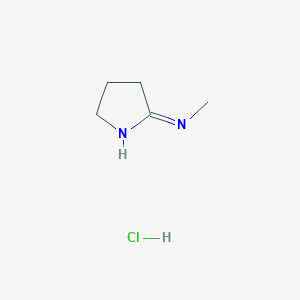
![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1486816.png)
![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1486818.png)
